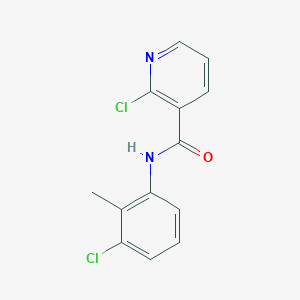

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

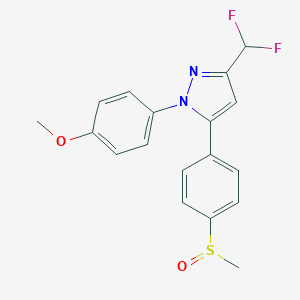

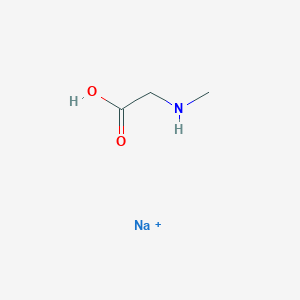

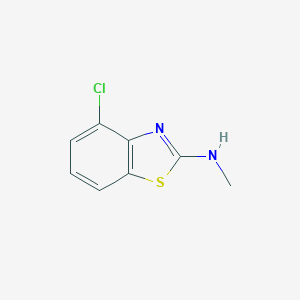

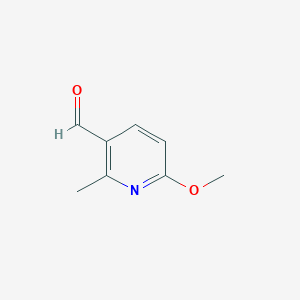

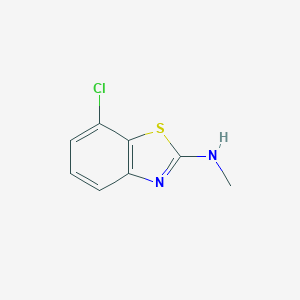

The compound “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H10Cl2N2O . It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in various fields such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyridine derivatives has been a topic of interest in the field of organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves using 2-pyridone as the raw material to perform a nitration reaction and an N-alkylation reaction for amino protection .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide” consists of a pyridine ring substituted with a chloro group and a carboxamide group. The carboxamide group is further substituted with a 3-chloro-2-methylphenyl group .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse and depend on the functional groups attached to the pyridine ring. For instance, pyridine derivatives with electron-withdrawing groups undergo reactions such as ring cleavage methodology reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide”, the exact physical properties such as density, boiling point, and melting point are not available in the retrieved data .Scientific Research Applications

Crystallography and Structural Analysis

The compound’s crystal structure has been determined, revealing its potential for detailed structural analysis in materials science . Its monoclinic crystal system and specific atomic coordinates provide insights into intermolecular interactions and molecular geometry, which are crucial for understanding the material properties and designing new compounds with desired characteristics.

Agrochemical Research

Derivatives of nicotinamide, like the compound , are often explored for their agrochemical potential . The unique combination of chloro and carboxamide groups could influence the biological activity against pests and diseases, contributing to the development of new pesticides or herbicides with improved efficacy and safety profiles.

Pharmaceutical Development

Nicotinamide derivatives are significant in pharmaceutical research due to their role in various biological pathways . The compound’s structural motif is similar to those found in several FDA-approved drugs, suggesting its potential use in developing new medications, particularly for treating conditions that involve inflammation or cell signaling disruptions.

Mechanism of Action

Target of Action

Similar compounds have been used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is suggested that the biological activities of similar compounds are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown moderate insecticidal activity against mythimna separate at 200 mg/l and some of them exhibited good insecticidal activity at a concentration of 50 mg/l; most compounds exhibited unexpectedly fungicidal activity against five funguses at a concentration of 50 mg/l .

Action Environment

Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may be influenced by a variety of environmental factors .

properties

IUPAC Name |

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c1-8-10(14)5-2-6-11(8)17-13(18)9-4-3-7-16-12(9)15/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUWHZOQTCSWJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354439 |

Source

|

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

CAS RN |

57841-61-9 |

Source

|

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)